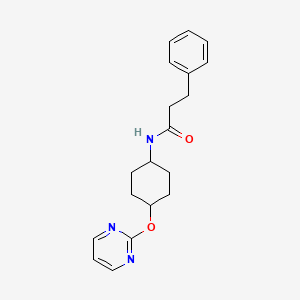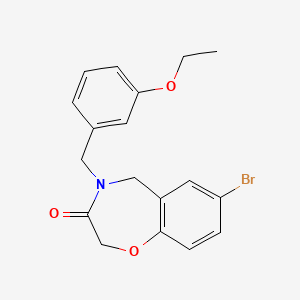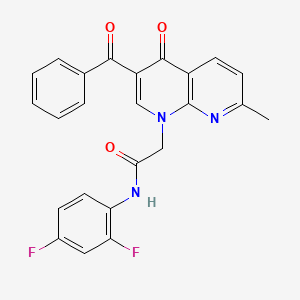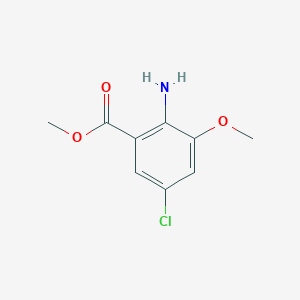
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often explored for their medicinal properties, including anticancer activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through different synthetic routes. One such method is the ultrasound-mediated one-pot synthesis, which is an environmentally friendly and rapid approach. This method has been used to synthesize 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to the compound of interest . Another efficient route to synthesize pyrimidine derivatives involves the sequential functionalization of 2,4-dichloropyrimidine, using a regioselective Sonogashira coupling followed by nucleophilic substitution and cyclocondensation .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal and molecular structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine has been determined, providing insights into the distances and angles within the molecule, as well as the molecular packing in the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations, as part of their synthesis process . The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can also affect their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized using various spectroscopic techniques, such as FT-IR and FT-Raman. These techniques provide information on the vibrational spectra of the compounds, which is crucial for understanding their stability and reactivity . Additionally, quantum chemical calculations, such as NBO analysis and MEP analysis, can predict properties like charge delocalization and nonlinear optical behavior . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against specific proteins .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine and its derivatives have been explored for their antimicrobial properties. Studies have synthesized various pyrazolo[3,4-d]pyrimidine derivatives, including those with oxadiazole moieties, demonstrating moderate to significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain compounds have shown superior activity compared to standard antibiotics like ampicillin and gentamicin, suggesting their potential as lead compounds for further antimicrobial research (El-sayed et al., 2017).
Anticancer Potential
Compounds related to this compound have been investigated for their anticancer activity. Novel oxadiazole and trifluoromethylpyridine derivatives have been synthesized and assessed for their in vitro anti-cancer activity across a variety of cell lines, showing promise in this area. Such research aims to improve the transport of bioactive units through cell wall barriers to enhance therapeutic efficacy (Maftei et al., 2016).
Apoptosis Induction
Certain 1,2,4-oxadiazole compounds, structurally related to this compound, have been identified as novel apoptosis inducers. These compounds have shown activity against various cancer cell lines by inducing apoptosis, a programmed cell death crucial for cancer treatment. The molecular target for these compounds has been identified as TIP47, an IGF II receptor-binding protein, highlighting the potential mechanistic pathway of their anticancer effects (Zhang et al., 2005).
Nonlinear Optical Properties
The heterocyclic compounds containing the pyrimidine ring, such as those related to this compound, have shown significant potential in nonlinear optics (NLO) applications. These compounds exhibit promising NLO properties, making them suitable for high-tech optoelectronic applications. This opens up new avenues for the use of such derivatives in the development of NLO materials (Hussain et al., 2020).
Antioxidant Activity
The antioxidant properties of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, structurally similar to this compound, have been explored. These compounds have demonstrated significant radical scavenging abilities in various assays, suggesting their potential as antioxidants. The presence of electron-donating and electron-withdrawing groups on these compounds influences their activity, offering insights into structure-activity relationships (Kotaiah et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might allow these compounds to interact with their targets, potentially inhibiting their function and leading to the death of the pathogen.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of various pathogens.
Pharmacokinetics
1,2,4-oxadiazoles are known to exhibit good metabolic stability , which might contribute to their bioavailability and efficacy as anti-infective agents.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , these compounds likely lead to the death of various pathogens, thereby helping to clear the infection.
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Propiedades
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXUBTJRCBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)



![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)